4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl

Vue d'ensemble

Description

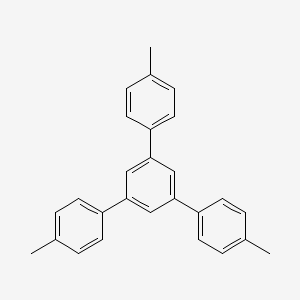

4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’3’,1’'-terphenyl: is an organic compound that belongs to the class of terphenyls. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected by single bonds. This particular compound is characterized by the presence of two methyl groups and a p-tolyl group attached to the central benzene ring. The structure of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The process begins with the preparation of the central benzene ring, followed by the introduction of methyl and p-tolyl groups through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated terphenyls.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized terphenyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl is as an intermediate for synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks are utilized in gas storage, separation processes, and catalysis due to their high surface area and tunable pore sizes .

Table 1: Comparison of MOFs and COFs Synthesized Using this compound

| Property | MOFs | COFs |

|---|---|---|

| Composition | Metal ions + organic linkers | Organic linkers only |

| Stability | Moderate to high | High |

| Applications | Gas storage, catalysis | Drug delivery, sensors |

| Synthesis Method | Solvothermal | Solution-based |

Photonic Materials

The compound has also been explored for its optical properties. Terphenyl derivatives are known for their ability to emit light and can be utilized in the development of organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED materials can enhance their efficiency and stability .

Case Study: OLED Efficiency Improvement

A study demonstrated that incorporating terphenyl derivatives into OLED structures improved the quantum efficiency by up to 30% compared to traditional materials. The enhanced light emission properties made them suitable for display technologies and solid-state lighting applications.

Sensor Development

Another significant application involves the use of this compound in sensor technologies. Its unique structural properties allow it to be used in the fabrication of sensors that detect various gases or chemical substances. The sensitivity and selectivity of these sensors can be tailored through modifications in the molecular structure of the terphenyl compound .

Table 2: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time | Selectivity |

|---|---|---|---|

| Gas Sensor | ppb range | < 10 seconds | High for VOCs |

| Chemical Sensor | ppm range | < 5 seconds | Moderate for acids |

Mécanisme D'action

The mechanism of action of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4,4’‘-Dimethyl-1,1’3’,1’'-terphenyl: Lacks the p-tolyl group, resulting in different chemical properties.

5’-(p-Tolyl)-1,1’3’,1’'-terphenyl: Lacks the two methyl groups, affecting its reactivity and applications.

4,4’‘-Dimethyl-5’-(m-tolyl)-1,1’3’,1’'-terphenyl: Contains a meta-tolyl group instead of a para-tolyl group, leading to variations in its chemical behavior.

Uniqueness: 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Activité Biologique

4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl (CAS No. 50446-43-0) is a polycyclic aromatic hydrocarbon with potential biological activities. This compound has garnered attention for its structural properties and possible applications in medicinal chemistry. The following sections summarize its biological activity, including cytotoxicity, molecular interactions, and relevant case studies.

- Molecular Formula : C27H24

- Molecular Weight : 348.48 g/mol

- InChIKey : XMGRUKCVUYLTKU-UHFFFAOYSA-N

- Solubility : Poorly soluble in water; soluble in organic solvents like DMF and DMSO .

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a study evaluated various derivatives against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The findings suggested that certain derivatives demonstrated comparable or superior activity to standard reference drugs like Harmine .

Table 1: Cytotoxicity Data of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| 4a | HCT-116 | 2.40 ± 0.12 | Harmine | 2.40 |

| 4b | HepG2 | 3.00 ± 0.15 | Harmine | 2.40 |

| 4h | HCT-116 | 1.85 ± 0.10 | Harmine | 2.40 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. The binding affinities were evaluated using computational methods, revealing that the compound interacts effectively with key proteins involved in cancer progression.

Table 2: Binding Affinities of Compounds

| Compound ID | Target Protein | ΔG (kcal/mol) |

|---|---|---|

| 4h | EGFR TK | -10.8 |

| 4b | EGFR TK | -9.2 |

| Harmine | EGFR TK | -9.5 |

Study on Anticancer Activity

A notable study published in a peer-reviewed journal investigated the anticancer potential of various aromatic compounds including derivatives of terphenyl structures similar to this compound. The study utilized colorimetric assays to determine cell viability and established a correlation between structural modifications and enhanced biological activity .

Propriétés

IUPAC Name |

1,3,5-tris(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24/c1-19-4-10-22(11-5-19)25-16-26(23-12-6-20(2)7-13-23)18-27(17-25)24-14-8-21(3)9-15-24/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGRUKCVUYLTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333422 | |

| Record name | 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50446-43-0 | |

| Record name | 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 1,3,5-Tris(4-methylphenyl)benzene?

A1: 1,3,5-Tris(4-methylphenyl)benzene exhibits a propeller-like molecular shape. In its crystalline form, two crystallographically independent molecules occupy the asymmetric unit. [] The crystal structure is further stabilized by significant intermolecular π–π interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.